molecular formula C19H24N2 B3201698 2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine CAS No. 102008-18-4

2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine

Cat. No.: B3201698
CAS No.: 102008-18-4
M. Wt: 280.4 g/mol
InChI Key: PZWPFIHOVXCWBO-UHFFFAOYSA-N
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Description

2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine is an organic compound that features a pyridine ring substituted with a phenyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine typically involves the reaction of pyridine derivatives with phenyl-substituted piperidine. One common method is the alkylation of pyridine with 1-phenyl-3-(piperidin-1-yl)propane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine is unique due to its combination of a pyridine ring, a phenyl group, and a piperidine ring. This structure provides a versatile scaffold for further functionalization and exploration of its chemical and biological properties .

Properties

IUPAC Name

2-(1-phenyl-3-piperidin-1-ylpropyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-3-9-17(10-4-1)18(19-11-5-6-13-20-19)12-16-21-14-7-2-8-15-21/h1,3-6,9-11,13,18H,2,7-8,12,14-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWPFIHOVXCWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine
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2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine
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2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine
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2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine

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